molecular formula C9H6F4O B1321292 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone CAS No. 886369-93-3

2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone

Cat. No. B1321292
CAS RN: 886369-93-3
M. Wt: 206.14 g/mol
InChI Key: LFYBITAYSRVBLI-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone” is a chemical compound with the IUPAC name “2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanone”. It has a molecular weight of 206.14 .


Molecular Structure Analysis

The InChI code for “2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone” is "1S/C9H6F4O/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4H,1H3" . This code provides a standard way to encode the molecular structure using text.

Scientific Research Applications

Solvolysis Studies

This compound has been used in studies related to solvolysis, which is a type of chemical reaction in which a solvent breaks down a solute. For instance, the solvolysis rates of 2,2,2-trifluoro-1-(3-chlorophenyl)-1-(substituted phenyl)ethyl and 2,2,2-trifluoro-1-(3,5-dichlorophenyl)-1-(substituted phenyl)ethyl tosylates or bromides were measured at 25.0 °C in 80% aqueous ethanol .

Synthesis of Thiophene Derivatives

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Although it’s not explicitly mentioned, compounds similar to “2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone” could potentially be used in the synthesis of these thiophene derivatives.

Synthesis of Imidazole Derivatives

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Similar to the case with thiophene derivatives, compounds like “2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone” could potentially be used in the synthesis of imidazole derivatives.

properties

IUPAC Name

2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYBITAYSRVBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610958
Record name 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone

CAS RN

886369-93-3
Record name 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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